molecular formula C6H13BO5 B14264957 2-{2-[(1,3,2-Dioxaborolan-2-yl)oxy]ethoxy}ethan-1-ol CAS No. 188966-59-8

2-{2-[(1,3,2-Dioxaborolan-2-yl)oxy]ethoxy}ethan-1-ol

Cat. No.: B14264957
CAS No.: 188966-59-8
M. Wt: 175.98 g/mol
InChI Key: RZYBARNBPRPQPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-[(1,3,2-Dioxaborolan-2-yl)oxy]ethoxy}ethan-1-ol is a boronic ester compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is linked to an ethoxyethanol chain. The unique structure of this compound makes it a valuable reagent in organic synthesis and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(1,3,2-Dioxaborolan-2-yl)oxy]ethoxy}ethan-1-ol typically involves the reaction of ethylene glycol with boronic acid derivatives. One common method includes the reaction of ethylene glycol with bis(pinacolato)diboron in the presence of a base such as potassium acetate and a palladium catalyst. The reaction is usually carried out under inert conditions at elevated temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of this compound. The reaction conditions are optimized to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(1,3,2-Dioxaborolan-2-yl)oxy]ethoxy}ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.

    Reduction: Reduction reactions can convert the boronic ester to boranes or other reduced forms.

    Substitution: The boronic ester group can participate in substitution reactions, where the boron atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Boronic acids and borates.

    Reduction: Boranes and borohydrides.

    Substitution: Various substituted boronic esters and ethers.

Scientific Research Applications

2-{2-[(1,3,2-Dioxaborolan-2-yl)oxy]ethoxy}ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{2-[(1,3,2-Dioxaborolan-2-yl)oxy]ethoxy}ethan-1-ol involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with diols, amines, and other nucleophiles, making it a versatile reagent in chemical reactions. The dioxaborolane ring structure also allows for the stabilization of reactive intermediates, facilitating various synthetic transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[(1,3,2-Dioxaborolan-2-yl)oxy]ethoxy}ethan-1-ol is unique due to its ethoxyethanol chain, which imparts different solubility and reactivity properties compared to other similar compounds. This makes it particularly useful in specific synthetic applications and research contexts.

Properties

CAS No.

188966-59-8

Molecular Formula

C6H13BO5

Molecular Weight

175.98 g/mol

IUPAC Name

2-[2-(1,3,2-dioxaborolan-2-yloxy)ethoxy]ethanol

InChI

InChI=1S/C6H13BO5/c8-1-2-9-3-4-10-7-11-5-6-12-7/h8H,1-6H2

InChI Key

RZYBARNBPRPQPJ-UHFFFAOYSA-N

Canonical SMILES

B1(OCCO1)OCCOCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.